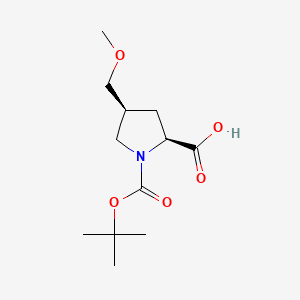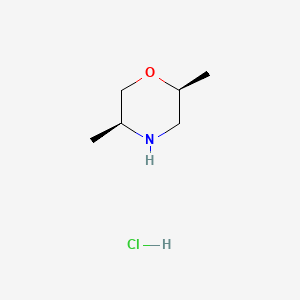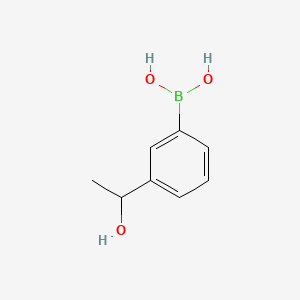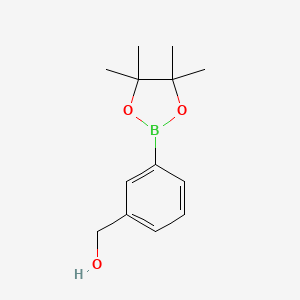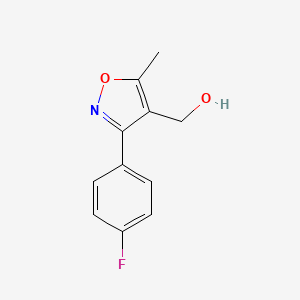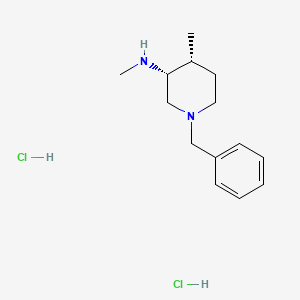
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its unique stereochemistry, with the (3R,4R) configuration indicating the specific spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves several steps. One common method includes the preparation of the key intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt. This intermediate is synthesized using commercially viable reagents and relatively greener solvents to minimize environmental impact . The process involves a folding condensation reaction, which is advantageous due to its high yield and the use of inexpensive starting materials .
Industrial Production Methods: Industrial production of this compound focuses on scalability and cost-effectiveness. The preparation method described in patent CN105237463A highlights the use of a novel process that avoids extremely dangerous chemicals like lithium aluminum hydride, making it safer and more suitable for large-scale production . The method also emphasizes the use of cheap and easily obtainable starting materials, which further reduces production costs.
化学反応の分析
Types of Reactions: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products and intermediates .
作用機序
The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may interact with receptors or enzymes to produce therapeutic effects .
類似化合物との比較
Similar Compounds: Similar compounds to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride include other piperidine derivatives such as (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride and various pyrrolidine analogs . These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific (3R,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall efficacy in various applications.
特性
CAS番号 |
1062580-52-2 |
|---|---|
分子式 |
C14H23ClN2 |
分子量 |
254.80 g/mol |
IUPAC名 |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H/t12-,14+;/m1./s1 |
InChIキー |
FVRZQLQXDPJADE-OJMBIDBESA-N |
SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl |
異性体SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl |
正規SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)

